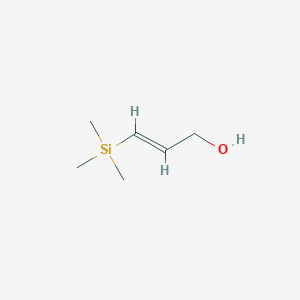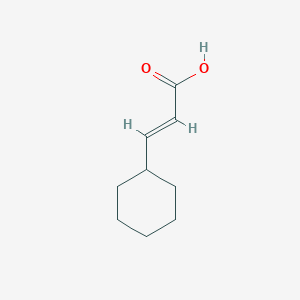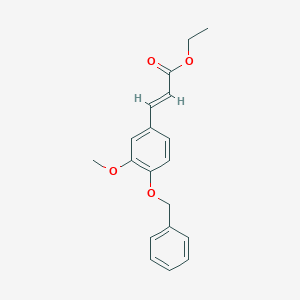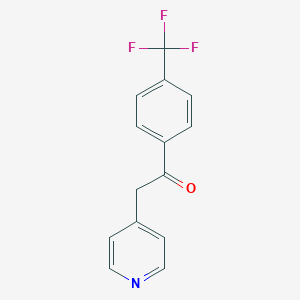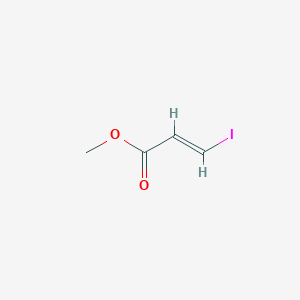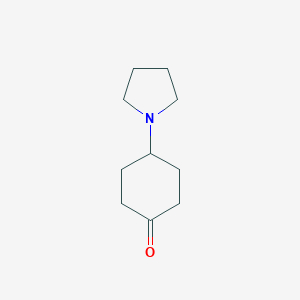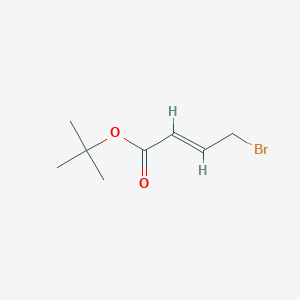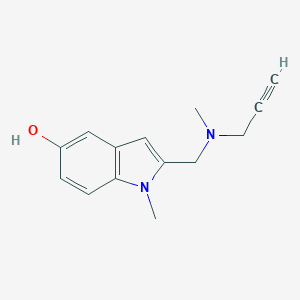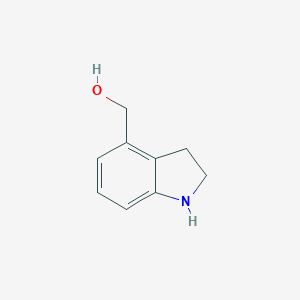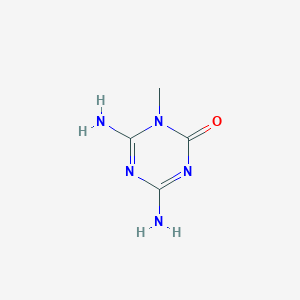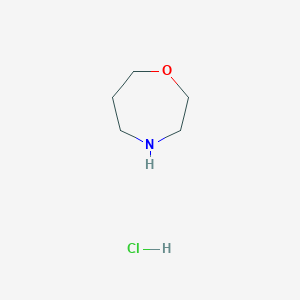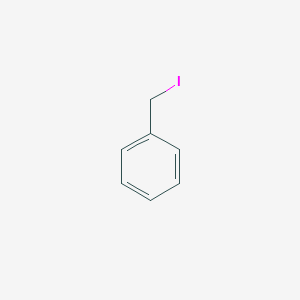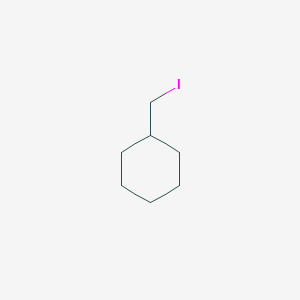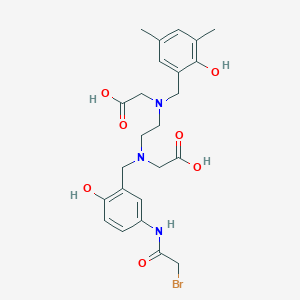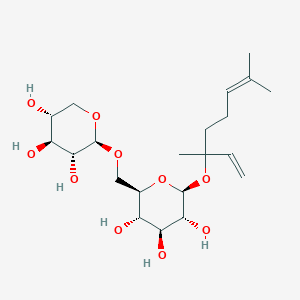
Neohancoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neohancoside A is a naturally occurring triterpenoid saponin that is found in the roots of Panax notoginseng. It has been shown to have various biological activities and has been the focus of extensive scientific research in recent years.
作用機序
The mechanism of action of Neohancoside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
Neohancoside A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to regulate the immune system and modulate the activity of various enzymes and proteins.
実験室実験の利点と制限
Neohancoside A has various advantages for lab experiments, such as its natural occurrence, easy availability, and low toxicity. However, its low solubility and stability can pose a challenge for its use in experiments.
将来の方向性
There are various future directions for the study of Neohancoside A. One of the directions is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and formulations can also be an area of future research.
Conclusion:
In conclusion, Neohancoside A is a naturally occurring triterpenoid saponin that has various biological activities and has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, its low solubility and stability can pose a challenge. There are various future directions for the study of Neohancoside A, and it holds promise as a potential therapeutic agent.
合成法
Neohancoside A can be synthesized through a multi-step process that involves the extraction of the root of Panax notoginseng, followed by purification and isolation of the compound. The process involves various techniques such as chromatography, extraction, and crystallization.
科学的研究の応用
Neohancoside A has been shown to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have neuroprotective and cardioprotective effects. Therefore, it has been extensively studied for its potential use in the treatment of various diseases.
特性
CAS番号 |
134553-54-1 |
|---|---|
製品名 |
Neohancoside A |
分子式 |
C21H36O10 |
分子量 |
448.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-5-21(4,8-6-7-11(2)3)31-20-18(27)16(25)15(24)13(30-20)10-29-19-17(26)14(23)12(22)9-28-19/h5,7,12-20,22-27H,1,6,8-10H2,2-4H3/t12-,13-,14+,15-,16+,17-,18-,19+,20+,21?/m1/s1 |
InChIキー |
OKNPZRJNRSGKME-XEGIVNTOSA-N |
異性体SMILES |
CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)C |
SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |
正規SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |
同義語 |
neohancoside A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



